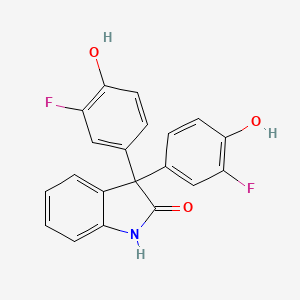
3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a potential candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to interact with metal ions, leading to the formation of stable complexes. The antibacterial and antifungal properties of the compound are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one have been studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. The antibacterial and antifungal properties of the compound have been demonstrated in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one in laboratory experiments is its high yield of synthesis. The compound is also relatively stable and can be stored for extended periods. However, the compound is not readily soluble in water, which may limit its use in aqueous environments. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications in animal models.
Future Directions
For the use of the compound include the development of more efficient synthesis methods, exploration of its potential as a fluorescent probe and ligand for catalytic applications, and investigation of its potential as a therapeutic agent in animal models.
Synthesis Methods
The synthesis of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has been reported using various methods. One of the most commonly used methods involves the reaction of 4-hydroxy-3-fluoroacetophenone with isatin in the presence of a base such as potassium carbonate. The reaction leads to the formation of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one as a yellow crystalline solid with a high yield.
Scientific Research Applications
3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties. The compound has been used in the development of fluorescent probes for the detection of metal ions in biological systems. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
3,3-bis(3-fluoro-4-hydroxyphenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO3/c21-14-9-11(5-7-17(14)24)20(12-6-8-18(25)15(22)10-12)13-3-1-2-4-16(13)23-19(20)26/h1-10,24-25H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUWVSAYUKWTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC(=C(C=C3)O)F)C4=CC(=C(C=C4)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)
![1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117040.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)
![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)
![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5117097.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)